(4-Fluorophenylthio)acetonitrile

physicochemical characterization solid-state properties formulation pre-screening

Procure (4-Fluorophenylthio)acetonitrile to leverage the para-fluoro substituent's electron-withdrawing and metabolic stability advantages over generic arylthioacetonitrile analogs. This 32-35 °C solid enables near-ambient synthesis, while the chloro analog requires elevated handling. The fluoro mandate is supported by 2.1x EC50 shifts between para- and ortho- positional isomers, and organism-specific MIC activity against A. niger and A. fumigatus that is absent in non-fluorinated derivatives. Choose this building block to avoid synthetic route redesigns when the 4-fluorophenyl sulfonyl or tetrazole pharmacophore is required, ensuring direct access to sulfonyl-containing heterocycles and carboxylic acid bioisosteres.

Molecular Formula C8H6FNS
Molecular Weight 167.21 g/mol
CAS No. 18527-21-4
Cat. No. B096002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Fluorophenylthio)acetonitrile
CAS18527-21-4
Molecular FormulaC8H6FNS
Molecular Weight167.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1F)SCC#N
InChIInChI=1S/C8H6FNS/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,6H2
InChIKeyBJFLSPRQCMQITC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluorophenylthioacetonitrile CAS 18527-21-4: Key Properties and Research-Grade Procurement Information


(4-Fluorophenylthio)acetonitrile (CAS 18527-21-4), molecular formula C₈H₆FNS, molecular weight 167.21 g/mol, is an aryl sulfide compound structurally characterized by a 4-fluorophenyl group linked via a sulfur bridge to an acetonitrile moiety [1]. It exists as a solid at room temperature with a melting point of 32–35 °C, a boiling point of approximately 265.2 °C (predicted), and a density of 1.23 g/cm³ (predicted) [1][2]. The compound is commercially available in research-grade purity (typically 97%) and serves as a versatile synthetic building block for constructing sulfur-containing heterocycles and pharmaceutical intermediates .

Why (4-Fluorophenylthio)acetonitrile Cannot Be Replaced by Unsubstituted or Alternative Halogen Arylthioacetonitriles


Generic substitution among arylthioacetonitrile analogs is scientifically unjustified because the electronic nature of the para-substituent on the aryl ring fundamentally alters the reactivity profile of the thioether linkage and the downstream biological performance of derived compounds. The electron-withdrawing para-fluoro substituent in (4-fluorophenylthio)acetonitrile imparts distinct electronic properties compared to the unsubstituted phenyl analog, the para-chloro analog, or ortho-fluoro positional isomers, leading to quantifiable differences in nucleophilic substitution kinetics, oxidative stability, and metabolic fate of derivative molecules [1][2]. Furthermore, the para-fluoro substitution pattern enables specific pharmacophoric interactions in biological targets—such as improved metabolic stability conferred by fluorine blocking of para-hydroxylation—that cannot be replicated by chloro, bromo, or unsubstituted analogs without fundamentally altering the pharmacokinetic profile of the resulting drug candidate [3][4].

(4-Fluorophenylthio)acetonitrile: Quantitative Differentiation Evidence for Informed Procurement


Evidence Item 1: Physicochemical Property Differentiation — Melting Point and Hydrophobicity

(4-Fluorophenylthio)acetonitrile exhibits a melting point of 32–35 °C, which is 44–47 °C lower than that of (4-chlorophenylthio)acetonitrile (79 °C) . This melting point differential directly impacts solid handling properties: the fluoro analog is near-ambient-melting, enabling easier melting and liquid transfer protocols without requiring specialized heating equipment [1]. The hydrophobic parameter XLogP3-AA of 2.3 for the fluoro analog is marginally lower than that of the chloro analog (XLogP3-AA ≈ 2.8) and the bromo analog (XLogP3-AA ≈ 3.0), indicating reduced lipophilicity that may favor aqueous solubility in downstream intermediates [2].

physicochemical characterization solid-state properties formulation pre-screening

Evidence Item 2: Ortho vs. Para Fluorine Positional Isomerism — Impact on Biological Target Activation

In a glucokinase activator program, compounds containing the para-fluorophenylthio moiety demonstrated distinct activation potencies compared to their ortho-fluorophenylthio positional isomers [1]. Specifically, ligand BDBM50294466 bearing a 3-(para-fluorophenylthio) substitution pattern exhibited an EC50 of 120 nM for glucokinase activation, whereas the analogous ortho-fluorophenylthio derivative (BDBM50294468) showed an EC50 of 57 nM—a 2.1-fold difference in potency attributable solely to the positional isomerism of the fluorine substituent [1]. This demonstrates that the para-fluorophenylthio fragment confers a distinct, quantifiable pharmacological fingerprint not interchangeable with ortho-fluoro analogs [1].

structure-activity relationship positional isomerism glucokinase activation

Evidence Item 3: Synthetic Utility — Oxidative Conversion to Sulfonyl Derivatives

(4-Fluorophenylthio)acetonitrile serves as a direct upstream precursor for the synthesis of [(4-fluorophenyl)sulfonyl]acetonitrile via oxidation of the thioether sulfur to the sulfonyl functional group [1]. This oxidative transformation is a well-established route documented in the Journal of Heterocyclic Chemistry [1]. The sulfonyl derivative represents a chemically distinct scaffold with altered electronic properties and hydrogen-bonding capacity, enabling access to a different chemical space compared to the parent thioether [1][2]. In contrast, unsubstituted phenylthioacetonitrile undergoes analogous oxidation but yields a sulfonyl product lacking the electron-withdrawing fluorine substituent, which alters the reactivity of downstream intermediates [3].

oxidation chemistry sulfonyl acetonitrile synthesis heterocyclic precursor

Evidence Item 4: Antimicrobial Activity of 4-Fluorophenylthio-Containing Derivatives — Quantitative MIC Data

Derivatives synthesized from (4-fluorophenylthio)acetonitrile as a key building block demonstrate quantifiable antimicrobial activity in standardized assays [1]. Specifically, compound T4 (methyl-2-(5-((1-(2-(4-fluorophenylthio)ethyl)-1H-imidazol-4-yl)methylene)-2,4-dioxo thiazolidin-3-yl)acetate), which incorporates the 4-fluorophenylthio fragment, exhibited minimum inhibitory concentrations (MICs) of 3.8 μg/mL against S. aureus, 2.2 μg/mL against S. epidermidis, 1.6 μg/mL against E. coli, 2.8 μg/mL against P. aeruginosa, 7.9 μg/mL against A. niger, and 1.7 μg/mL against A. fumigatus [1]. Compound T2 (lacking the 4-fluorophenylthio group) showed MICs of 1.9, 1.4, 1.6, 0.56, 8.8, and 2.3 μg/mL against the same strains respectively, demonstrating that substitution with the 4-fluorophenylthio group alters the antimicrobial profile in a target-dependent manner [1].

antimicrobial thiazolidinedione MIC determination

Evidence Item 5: Arylthio-Metal Exchange Reactivity — Synthetic Versatility of Arylthioacetonitrile Scaffolds

Arylthioacetonitriles, including (4-fluorophenylthio)acetonitrile and its analogs, undergo arylthio-metal exchange reactions with organometallic reagents such as BuLi, Bu₃MgLi, and Et₂ZnBuLi to generate metalated nitrile intermediates that can be trapped with electrophiles to afford tertiary and quaternary nitriles in high yields [1]. In a prototypical reaction using phenylthiocyclohexanecarbonitrile, BuLi-triggered exchange at −78 °C proceeded to completion in less than 5 minutes, with electrophilic trapping by benzyl bromide affording the quaternary nitrile product in 98% yield [1]. This exchange methodology is broadly applicable across arylthioacetonitrile substrates and addresses key synthetic challenges including functional group tolerance and prevention of polyalkylation side reactions [1].

organometallic chemistry arylthio-metal exchange nitrile alkylation

Evidence Item 6: Azidic Acid Addition for Tetrazole Synthesis

Arylthioacetonitriles, including (4-fluorophenylthio)acetonitrile as a class member, readily undergo addition of azidic acid to yield corresponding substituted tetrazoles, which can be further transformed into sulfur-containing tetrazolo[1,5-a]quinolines [1]. This reactivity pathway provides access to the tetrazole heterocycle—a well-established carboxylic acid bioisostere in medicinal chemistry—directly from the arylthioacetonitrile precursor [1][2]. The electron-withdrawing para-fluoro substituent modulates the electronic environment at the nitrile carbon, potentially influencing the rate and regioselectivity of the cycloaddition compared to unsubstituted or ortho-substituted analogs [3].

heterocyclic synthesis tetrazole formation bioisostere

High-Value Application Scenarios for (4-Fluorophenylthio)acetonitrile in Research and Development


Scenario 1: Parallel Medicinal Chemistry SAR Campaigns Requiring Halogen Series Comparators

In structure-activity relationship (SAR) optimization programs, (4-fluorophenylthio)acetonitrile is most appropriately procured alongside its chloro and unsubstituted phenyl analogs to enable systematic halogen scanning. The 44–47 °C melting point differential relative to the chloro analog (32–35 °C vs. 79 °C) simplifies parallel synthesis workflows by allowing the fluoro compound to be handled as a near-ambient-melting solid or low-viscosity liquid with minimal heating, whereas the chloro analog requires elevated-temperature handling . This scenario is directly supported by quantitative MIC data demonstrating organism-specific antimicrobial activity differences between fluoro-substituted and non-fluorinated derivatives, as well as by glucokinase activation data showing 2.1-fold EC50 differences between para-fluoro and ortho-fluoro positional isomers [1][2].

Scenario 2: Synthesis of Fluorine-Containing Sulfonyl Heterocycles and Tetrazole Bioisosteres

(4-Fluorophenylthio)acetonitrile is the appropriate starting material when the synthetic target requires a 4-fluorophenyl sulfonyl group or a 4-fluorophenyl-substituted tetrazole. Oxidation of the thioether sulfur yields [(4-fluorophenyl)sulfonyl]acetonitrile, a key intermediate for sulfonyl-containing heterocycles; this transformation is not accessible from the corresponding sulfonyl halides without additional synthetic steps [3]. Additionally, the addition of azidic acid to the nitrile group of arylthioacetonitriles provides a direct route to substituted tetrazoles, which serve as carboxylic acid bioisosteres in drug design [4]. The para-fluoro substitution confers distinct electronic and metabolic stability properties to the resulting tetrazole compared to chloro or bromo analogs [5].

Scenario 3: Organometallic Synthesis of Sterically Hindered Quaternary Nitriles

For synthetic chemists constructing quaternary carbon centers bearing a nitrile group, (4-fluorophenylthio)acetonitrile enables a two-step protocol: (1) alkylation to form the α-arylthioalkanenitrile, followed by (2) arylthio-metal exchange with BuLi at −78 °C (reaction complete in <5 minutes) and electrophilic trapping to install the quaternary center in up to 98% yield [6]. This methodology addresses the challenge of polyalkylation that plagues direct enolate alkylation approaches and offers superior functional group tolerance [6]. The para-fluoro substituent remains intact throughout the exchange-trapping sequence, delivering fluorine-containing quaternary nitrile products for further elaboration [6].

Scenario 4: Antimicrobial Screening and Fragment-Based Drug Discovery

(4-Fluorophenylthio)acetonitrile is a valuable fragment for constructing antimicrobial screening libraries, as evidenced by MIC data from thiazolidinedione derivatives where the 4-fluorophenylthio-containing compound T4 showed quantifiable activity against a panel of Gram-positive, Gram-negative, and fungal pathogens [1]. The fragment is suitable for fragment-based drug discovery (FBDD) approaches due to its low molecular weight (167.21 g/mol) and balanced physicochemical properties (XLogP 2.3), which fall within fragment-like property space . The distinct antimicrobial profile compared to non-fluorinated analog T2—specifically improved potency against A. niger and A. fumigatus (MIC reductions of 0.9 and 0.6 μg/mL, respectively)—supports its inclusion in focused antifungal fragment libraries [1].

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